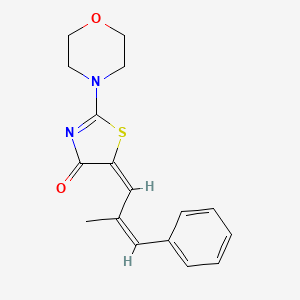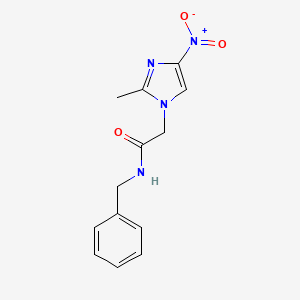![molecular formula C20H31N3O2 B5592791 [(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)
[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.24162724 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Molecular Structure Analysis : A study on the synthesis and characterization of complex molecules demonstrates the application of chiral chromatography and hydrogenation processes in producing compounds with specific configurations. The structural analysis revealed the absolute configuration of the pyrrolopiperidine fragment, providing insights into the molecular architecture of similar compounds (Huichun Zhu et al., 2009).
- Cyclopalladation Processes : Research on the cyclopalladation of N-(p-thiotoluoyl)pyrrolidine and -piperidine explores the chemical reactions involving palladium, highlighting the synthesis pathways and the structural characterization of the resultant complexes. This work provides a basis for understanding the reactivity of thioamides with palladium(II) and its implications for creating new compounds (Y. Nojima et al., 1996).
Potential Applications
- Photophysical Properties : The study of photophysical properties of hemicyanine dyes in various solvents, including ionic and nonionic types, sheds light on the fluorescence behavior of similar compounds. This research can inform the design of materials with specific optical properties for applications in sensors or organic electronics (T. Shim et al., 2008).
- Corrosion Inhibition : The investigation into 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic environments illustrates how structural modifications of the compound can lead to applications in protecting metals from corrosion. This highlights a potential application in industrial processes and materials science (Corrosion Science, 2017).
Computational Chemistry Insights
- DFT Studies : A mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides computational insights into the electronic structure and potential reactivity of the compound. This research offers a foundation for designing new molecules with enhanced properties for various applications (R. N. Singh et al., 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(dimethylamino)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-21(2)19-9-5-4-8-18(19)20(25)23-13-16(17(14-23)15-24)12-22-10-6-3-7-11-22/h4-5,8-9,16-17,24H,3,6-7,10-15H2,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFNFXNRYWYMPU-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CC(C(C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC=C1C(=O)N2C[C@H]([C@H](C2)CO)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-amino-2-isobutyl-5H-benzo[5,6]chromeno[3,4-c]pyridin-5-one](/img/structure/B5592711.png)
![2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5592719.png)
![(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)
![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)

![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)
![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)


